2-(1,3-benzodioxol-5-yl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that features a unique fusion of benzodioxole and benzothienopyrimidinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 1,3-benzodioxole derivatives with thiophene-based intermediates under controlled conditions. The reaction conditions often include the use of strong bases such as sodium hydroxide and solvents like dimethylformamide at elevated temperatures (70–75°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the benzodioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)piperidine: Shares the benzodioxole moiety but differs in the core structure.
2-(1,3-Benzodioxol-5-yl)ethanol: Contains the benzodioxole ring but has a simpler ethanol backbone
Uniqueness
2-(1,3-Benzodioxol-5-yl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C17H16N2O3S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2O3S/c20-16-14-10-3-1-2-4-13(10)23-17(14)19-15(18-16)9-5-6-11-12(7-9)22-8-21-11/h5-7,15,19H,1-4,8H2,(H,18,20) |
InChI Key |
YTADCGVJTOZUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.